(S)-(5-bromo-1H-indol-3-yl)((R)-1-methylpyrrolidin-2-yl)methanol
Overview
Description
(S)-(5-bromo-1H-indol-3-yl)(®-1-methylpyrrolidin-2-yl)methanol is a chiral compound that features both an indole and a pyrrolidine moiety. The compound’s structure includes a bromine atom attached to the indole ring and a hydroxyl group attached to the pyrrolidine ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5-bromo-1H-indol-3-yl)(®-1-methylpyrrolidin-2-yl)methanol typically involves the following steps:
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position.
Formation of Pyrrolidine Moiety: The pyrrolidine ring is synthesized separately, often starting from a suitable precursor like 1-methylpyrrolidine.
Coupling Reaction: The brominated indole and the pyrrolidine moiety are coupled together using a suitable base and solvent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the indole or pyrrolidine rings.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Reduced forms of the indole or pyrrolidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving indole and pyrrolidine derivatives.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-(5-bromo-1H-indol-3-yl)(®-1-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The indole moiety can interact with various receptors or enzymes, while the pyrrolidine ring may enhance binding affinity and specificity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
(S)-5-bromo-1H-indole-3-ylmethanol: Lacks the pyrrolidine ring.
®-1-methylpyrrolidin-2-ylmethanol: Lacks the indole ring.
5-bromo-1H-indole-3-carboxaldehyde: Contains a formyl group instead of a hydroxyl group.
Uniqueness
(S)-(5-bromo-1H-indol-3-yl)(®-1-methylpyrrolidin-2-yl)methanol is unique due to the combination of the indole and pyrrolidine moieties, along with the presence of a bromine atom and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(S)-(5-bromo-1H-indol-3-yl)-[(2R)-1-methylpyrrolidin-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c1-17-6-2-3-13(17)14(18)11-8-16-12-5-4-9(15)7-10(11)12/h4-5,7-8,13-14,16,18H,2-3,6H2,1H3/t13-,14+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOSGRDNJROXTF-KGLIPLIRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(C2=CNC3=C2C=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1[C@H](C2=CNC3=C2C=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701155514 | |
Record name | 1H-Indole-3-methanol, 5-bromo-α-[(2R)-1-methyl-2-pyrrolidinyl]-, (αS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701155514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2070009-47-9 | |
Record name | 1H-Indole-3-methanol, 5-bromo-α-[(2R)-1-methyl-2-pyrrolidinyl]-, (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2070009-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-3-methanol, 5-bromo-α-[(2R)-1-methyl-2-pyrrolidinyl]-, (αS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701155514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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